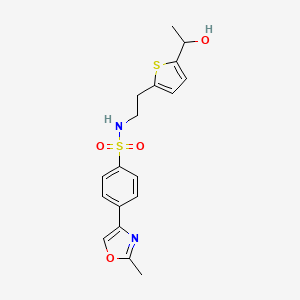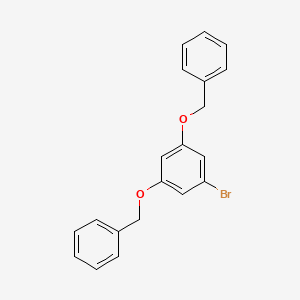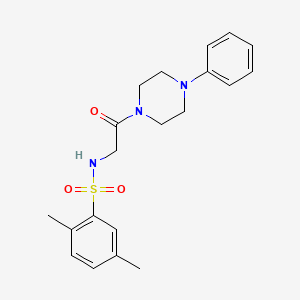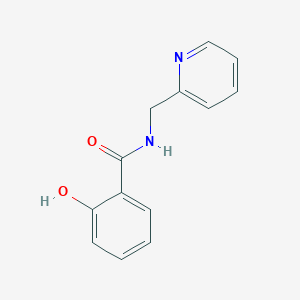
2-Propylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Propylpyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 72790-17-1 . It has a molecular weight of 166.18 and its IUPAC name is 2-propyl-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O2/c1-2-3-7-9-4-6 (5-10-7)8 (11)12/h4-5H,2-3H2,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.
Mecanismo De Acción
The mechanism of action of 2-propylpyrimidine-5-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition can lead to a decrease in the production of DNA and RNA, which may have implications for the treatment of certain diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of dihydroorotate dehydrogenase, the reduction of mitochondrial respiration, and the induction of apoptosis in cancer cells. It has also been shown to have potential neuroprotective effects, making it a valuable tool for researchers studying neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-propylpyrimidine-5-carboxylic acid in lab experiments is its ability to selectively inhibit dihydroorotate dehydrogenase, making it a valuable tool for studying the biosynthesis of pyrimidine nucleotides. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving 2-propylpyrimidine-5-carboxylic acid, including the development of new drugs targeting the central nervous system, the study of its potential neuroprotective effects, and the investigation of its potential applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Métodos De Síntesis
2-Propylpyrimidine-5-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,4-dichloro-5-methylpyrimidine with diethyl malonate, followed by hydrolysis and decarboxylation. Other methods include the reaction of 2-propyl-4,6-dichloropyrimidine with potassium cyanide, followed by hydrolysis and decarboxylation.
Aplicaciones Científicas De Investigación
2-Propylpyrimidine-5-carboxylic acid has been used extensively in scientific research as a tool for studying various biochemical and physiological processes. It has been shown to have potential applications in the development of new drugs, particularly those targeting the central nervous system.
Propiedades
IUPAC Name |
2-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-9-4-6(5-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIPAUPMBPXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(quinolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2787430.png)
![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2787431.png)
![N-(2-furylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2787433.png)

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]prop-2-enamide](/img/structure/B2787435.png)
![1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2787437.png)

![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/no-structure.png)

![4-[Ethyl(ethylsulfonyl)amino]benzoic acid](/img/structure/B2787443.png)
![7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2787445.png)



